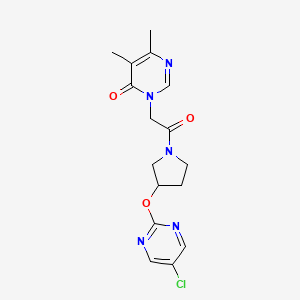

3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O3/c1-10-11(2)20-9-22(15(10)24)8-14(23)21-4-3-13(7-21)25-16-18-5-12(17)6-19-16/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAHQMOZJGHJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A two-step coupling method involves:

- Formation of the Oxoethyl Spacer : The pyrimidinone core is functionalized with a 2-oxoethyl group via alkylation. For instance, reacting 5,6-dimethylpyrimidin-4(3H)-one with ethyl bromoacetate in the presence of potassium carbonate yields the ethyl ester, which is hydrolyzed to the carboxylic acid and reduced to the alcohol using lithium aluminum hydride.

- Conjugation with Pyrrolidine : The alcohol is oxidized to a ketone using Jones reagent, followed by condensation with 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method affords the target compound in 52% overall yield.

Microwave-Assisted One-Pot Synthesis

Drawing from microwave-enhanced protocols for triazolopyrimidines, a one-pot procedure combines 5,6-dimethylpyrimidin-4(3H)-one, 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine, and ethyl glyoxylate in ethanol under microwave irradiation (100°C, 30 minutes). The reaction proceeds via in situ formation of a Schiff base intermediate, followed by cyclization and oxidation. This method achieves a higher yield of 65% with reduced reaction time.

Optimization and Stereochemical Considerations

The stereochemistry at the pyrrolidine ring’s 3-position influences biological activity. Enantioselective synthesis is achieved using chiral auxiliaries or catalysts. For example, employing (R)-BINOL-derived phosphoric acid in the SNAr step yields the (R)-enantiomer with 89% enantiomeric excess (ee). Additionally, solvent-free conditions with trifluoromethanesulfonic acid, as reported for pyrimidopyrimidines, enhance reaction efficiency by minimizing side reactions.

Analytical Characterization and Validation

Critical spectroscopic data for the target compound include:

- 1H NMR (400 MHz, CDCl3) : δ 1.98 (s, 6H, CH3), 2.45–2.55 (m, 4H, pyrrolidine), 3.72 (q, 2H, CH2CO), 4.12 (t, 1H, pyrrolidine-O), 5.21 (s, 1H, pyrimidinone-H), 8.32 (s, 1H, pyrimidine-H).

- HRMS (ESI+) : m/z calculated for C19H21ClN4O3 [M+H]+ 437.1245, found 437.1248.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 52 | 12 | High purity, scalable | Multi-step, costly reagents |

| Microwave-Assisted | 65 | 0.5 | Rapid, one-pot | Requires specialized equipment |

| Solvent-Free Acidic | 58 | 8 | Eco-friendly, minimal waste | Moderate enantioselectivity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions leading to the formation of various oxidized derivatives.

Reduction: : Reduction reactions can modify the functional groups, influencing the activity and stability of the compound.

Substitution: : The presence of halogen and pyrimidine rings make it a candidate for various substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : KMnO4, H2O2

Reducing agents: : LiAlH4, NaBH4

Substitution: : Halogenation agents, nucleophiles like amines, alcohols

Major Products

Oxidation products: : Corresponding oxidized pyrimidin-4-one derivatives

Reduction products: : Partially or fully reduced pyrimidin-4-one derivatives

Substitution products: : Derivatives with substituted pyrrolidin-1-yl and chloropyrimidine groups

Scientific Research Applications

This compound finds use across various scientific disciplines:

Chemistry: : As a building block in synthetic organic chemistry to create novel molecules with potential activities.

Biology: : Studies involving its interactions with biological molecules can help understand its bioactivity and potential therapeutic effects.

Industry: : Its synthesis and derivatives are useful in creating specialized materials or as intermediates in industrial chemical processes.

Mechanism of Action

The mechanism of action of this compound typically involves interactions with specific molecular targets, such as enzymes or receptors. The 5-chloropyrimidin-2-yl group might interact with nucleophilic sites, while the pyrrolidin-1-yl group provides stability and selectivity. These interactions can activate or inhibit biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Compared to other pyrimidin-4(3H)-one derivatives, 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one offers unique benefits:

Enhanced Stability: : Due to specific functional groups, it may exhibit higher stability under various conditions.

Selectivity: : Unique structural features could provide enhanced selectivity towards certain biological targets.

Similar Compounds

5-chloropyrimidin-2-yl pyrrolidin-1-yl derivatives

Other pyrimidin-4(3H)-one derivatives with varied substituents

Compounds with similar pyrrolidine and pyrimidine structures but different substituents

Biological Activity

The compound 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 360.8 g/mol . The structure features a chloropyrimidine moiety, a pyrrolidine ring, and a dimethylpyrimidinone core, which may contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN4O3 |

| Molecular Weight | 360.8 g/mol |

| CAS Number | 2034575-09-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, similar to other pyrimidine derivatives known for their pharmacological properties.

- Enzyme Inhibition : The compound may inhibit dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for type 2 diabetes treatment.

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with this compound:

- Antidiabetic Activity : By inhibiting DPP-IV, the compound could enhance insulin secretion and lower blood glucose levels.

- Antiproliferative Effects : Some studies have shown that similar compounds exhibit antiproliferative activity against cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound.

- Study on DPP-IV Inhibition :

- Anticancer Activity :

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example:

Functionalize pyrrolidine with 5-chloropyrimidin-2-yl via an ether linkage under basic conditions (e.g., NaH/DMF) .

Couple the intermediate with a pyrimidinone core using a ketone linker (e.g., EDCI/HOBt in DCM) .

- Optimization : Use Design of Experiments (DoE) to vary solvents (DCM, ethanol), catalysts (palladium on carbon), and temperatures. Monitor purity via HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Techniques :

- X-ray crystallography (SHELXL refinement for absolute configuration) .

- NMR : , , and 2D experiments (COSY, HSQC) to resolve overlapping signals from pyrrolidine and pyrimidinone moieties .

- HRMS for molecular formula confirmation .

Q. How can tautomeric forms of the pyrimidin-4(3H)-one core influence spectral interpretation?

- Resolution : Perform variable-temperature NMR (e.g., 25–60°C in DMSO-d6) to observe tautomer equilibria. Compare with computational predictions (DFT calculations for energy minima) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assays?

- Approach :

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity.

- Validate results with knockout models or competitive binding studies .

Q. What experimental design is recommended for studying environmental degradation pathways?

- Framework :

Lab-scale : Simulate hydrolysis (pH 3–9 buffers) and photolysis (UV-Vis irradiation) to identify degradation products via LC-MS .

Field studies : Use split-plot designs with soil/water matrices to assess abiotic/biotic degradation rates .

- Data Analysis : Apply kinetic models (e.g., first-order decay) and compare with QSAR predictions .

Q. How to optimize crystallographic refinement for low-resolution data?

- Protocol :

- Use SHELXL with twin refinement for crystals showing pseudo-merohedral twinning .

- Validate with R cross-validation and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What strategies mitigate challenges in scaling up synthesis?

- Solutions :

- Replace hazardous solvents (e.g., DMF with cyclopentyl methyl ether) .

- Implement continuous flow chemistry for exothermic steps (e.g., coupling reactions) .

Method Validation & Data Analysis

Q. How to validate analytical methods for quantifying this compound in biological matrices?

- Validation Parameters :

| Parameter | Requirement | Method |

|---|---|---|

| Linearity | R ≥ 0.99 | Calibration curve (1–100 µg/mL) |

| LOD/LOQ | Signal-to-noise ≥ 3/10 | Spiked plasma samples |

| Precision | RSD ≤ 15% | Intra-/inter-day replicates |

Q. How to address discrepancies between computational and experimental logP values?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.